molecular formula CeCl3 B044075 Cerium trichloride CAS No. 7790-86-5

Cerium trichloride

Cat. No. B044075
CAS RN: 7790-86-5
M. Wt: 246.47 g/mol
InChI Key: VYLVYHXQOHJDJL-UHFFFAOYSA-K
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Patent
US08536277B2

Procedure details

The increase in activity of metathesis catalysts brought about by salts has likewise been studied in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(III) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were examined. When using the Grubbs (I) catalyst, a significant improvement in the conversion to 7-tetradecene was observed when tin chloride or tin bromide was added (Table 1; catalyst 1). Without addition of salt, a conversion of 25.8% was achieved; when 5 nCl2*2H2O was added, the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide resulted in a significant decrease in the conversion from 25.8% to 4.1%. In combination with the Grubbs (II) catalyst (Table 1; catalyst 2), on the other hand, all three tin salts led to only slight improvements in yield from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When “phobcat” [Ru(phobCy)2Cl2(═ChPh)] is used (Table 1; catalyst 3), the conversion is decreased from 87.9% to 80.8% by addition of SnCl2, to 81.6% by SnBr2 and to 73.9% by SnI2. When iron(II) salts are used in combination with the Grubbs (I) catalyst (Table 3; catalyst 1), the increase in conversion when using iron(II) bromide is higher than when using iron(II) chloride. It may be remarked that, regardless of the type of catalyst used, the conversion when bromides are used is always higher than when the corresponding chlorides are used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
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Reaction Step Two
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Type
catalyst
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Type
catalyst
Reaction Step Four
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Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[Sn](Br)(Br)(Br)Br.[Sn](I)(I)(I)I.[Cl-].[Ce+3].[Cl-].[Cl-].[Cl-].[Yb+3].[Cl-].[Cl-].[Sb](Cl)(Cl)Cl.[Cl-].[Cl-].[Ga+2].[Cl-].[Cl-].[Cl-].[Al+3].[CH2:35]=[CH:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>[Fe](Cl)Cl.[Fe](Br)Br.[Fe](Cl)(Cl)Cl>[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH:41]=[CH:42][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].[CH2:35]=[CH2:36] |f:3.4.5.6,7.8.9.10,12.13.14,15.16.17.18,^1:29|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Br)(Br)(Br)Br
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](I)(I)(I)I
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ce+3].[Cl-].[Cl-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Yb+3].[Cl-].[Cl-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sb](Cl)(Cl)Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ga+2]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The increase in activity of metathesis catalysts

Outcomes

Product
Name
Type
product
Smiles
CCCCCCC=CCCCCCC
Name
Type
product
Smiles
C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08536277B2

Procedure details

The increase in activity of metathesis catalysts brought about by salts has likewise been studied in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(III) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were examined. When using the Grubbs (I) catalyst, a significant improvement in the conversion to 7-tetradecene was observed when tin chloride or tin bromide was added (Table 1; catalyst 1). Without addition of salt, a conversion of 25.8% was achieved; when 5 nCl2*2H2O was added, the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide resulted in a significant decrease in the conversion from 25.8% to 4.1%. In combination with the Grubbs (II) catalyst (Table 1; catalyst 2), on the other hand, all three tin salts led to only slight improvements in yield from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When “phobcat” [Ru(phobCy)2Cl2(═ChPh)] is used (Table 1; catalyst 3), the conversion is decreased from 87.9% to 80.8% by addition of SnCl2, to 81.6% by SnBr2 and to 73.9% by SnI2. When iron(II) salts are used in combination with the Grubbs (I) catalyst (Table 3; catalyst 1), the increase in conversion when using iron(II) bromide is higher than when using iron(II) chloride. It may be remarked that, regardless of the type of catalyst used, the conversion when bromides are used is always higher than when the corresponding chlorides are used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[Sn](Br)(Br)(Br)Br.[Sn](I)(I)(I)I.[Cl-].[Ce+3].[Cl-].[Cl-].[Cl-].[Yb+3].[Cl-].[Cl-].[Sb](Cl)(Cl)Cl.[Cl-].[Cl-].[Ga+2].[Cl-].[Cl-].[Cl-].[Al+3].[CH2:35]=[CH:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>[Fe](Cl)Cl.[Fe](Br)Br.[Fe](Cl)(Cl)Cl>[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH:41]=[CH:42][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].[CH2:35]=[CH2:36] |f:3.4.5.6,7.8.9.10,12.13.14,15.16.17.18,^1:29|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Br)(Br)(Br)Br
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](I)(I)(I)I
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ce+3].[Cl-].[Cl-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Yb+3].[Cl-].[Cl-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sb](Cl)(Cl)Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ga+2]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The increase in activity of metathesis catalysts

Outcomes

Product
Name
Type
product
Smiles
CCCCCCC=CCCCCCC
Name
Type
product
Smiles
C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.